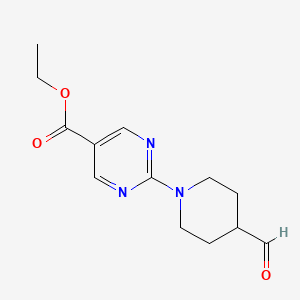

Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine-based compound featuring a piperidine ring substituted with a formyl group at the 4-position and an ethoxycarbonyl moiety at the pyrimidine’s 5-position.

Properties

Molecular Formula |

C13H17N3O3 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H17N3O3/c1-2-19-12(18)11-7-14-13(15-8-11)16-5-3-10(9-17)4-6-16/h7-10H,2-6H2,1H3 |

InChI Key |

YBYLFROOTJJEQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Conversion of the formyl group to a carboxylic acid

Reduction: Conversion of the formyl group to a hydroxymethyl group

Substitution: Formation of various substituted pyrimidine derivatives

Scientific Research Applications

Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative with diverse applications in scientific research, particularly in medicinal chemistry, biological studies, and industrial applications.

Scientific Research Applications

Medicinal Chemistry: this compound serves as a building block in synthesizing potential drug candidates. It is specifically useful in developing acetylcholinesterase inhibitors for treating Alzheimer’s disease.

Biological Studies: The compound helps researchers understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: It acts as a probe to study cellular processes and pathways.

Industrial Applications: It is also used in synthesizing agrochemicals and other industrially relevant chemicals.

This compound has potential biological activities, making it significant in medicinal chemistry. Its activity is linked to its chemical structure, which includes a pyrimidine ring and a piperidine moiety. The molecular formula is C13H16N2O3. The compound's structure features:

- A six-membered aromatic pyrimidine ring containing two nitrogen atoms.

- A saturated six-membered piperidine ring containing one nitrogen atom.

- A formyl group that enhances reactivity.

The compound interacts with specific molecular targets to produce biological effects and can inhibit kinases involved in cancer cell signaling pathways and reduce cancer cell proliferation in in vitro studies, suggesting anticancer properties.

Case Studies

Anticancer Activity: this compound can inhibit the growth of MLL-AF9 transformed leukemia cells, with an IC50 value of 50 nM. It significantly reduces cell viability compared to control groups and exhibits IC50 values between 14 and 27 nM against kinases involved in oncogenic signaling pathways.

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

- Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1) : Features a hydroxyl group instead of a formyl substituent. This polar group may improve solubility but reduce electrophilicity, limiting its utility in covalent binding applications .

- Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate (CAS 170017-73-9) : Contains an ethoxycarbonyl group, which introduces steric bulk and alters electronic properties compared to the formyl derivative. This modification could influence binding affinity in kinase inhibitors .

Pyrimidine Core Modifications

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate : A common precursor in synthesis (e.g., compound 133 in ), where the chloro group facilitates nucleophilic substitution with amines. Yields for such reactions range from 78% to 95% depending on the nucleophile .

- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 288598-34-9) : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve target engagement in kinase inhibitors .

Key Observations :

Reactivity and Covalent Inhibition Potential

- The 4-formyl group in Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate may act as an electrophilic warhead, enabling covalent binding to cysteine residues in target proteins (e.g., kinases). This mechanism is analogous to acrylamide-based covalent inhibitors but with tunable reactivity .

- By contrast, hydroxyl or ethoxycarbonyl substituents (as in ) lack such electrophilicity, rendering them suitable for non-covalent interactions.

Biological Activity

Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound contains a pyrimidine ring substituted with a piperidine moiety. The presence of these functional groups is critical for its biological activity. The molecular formula is , and its structure can be described as follows:

- Pyrimidine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Piperidine ring : A saturated six-membered ring containing one nitrogen atom.

- Formyl group : A carbonyl group attached to a hydrogen, enhancing reactivity.

The compound exhibits its biological effects primarily through interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease pathways.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways related to cancer proliferation and survival.

- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines, indicating potential anticancer properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the pharmacological potential of this compound:

-

Anticancer Activity :

- A study highlighted the compound's ability to inhibit the growth of MLL-AF9 transformed leukemia cells with an IC50 value of 50 nM, demonstrating a significant reduction in cell viability compared to control groups .

- Another investigation into its kinase inhibition properties revealed IC50 values ranging from 14 to 27 nM against specific kinases involved in oncogenic signaling pathways .

- Anti-inflammatory Properties :

- Antimicrobial Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Substituting different groups on the piperidine or pyrimidine rings can enhance or diminish its inhibitory potency.

- The introduction of electron-withdrawing groups typically increases binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.